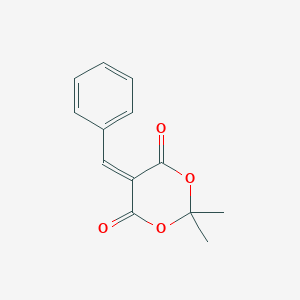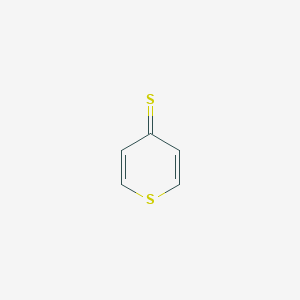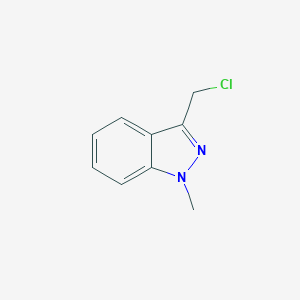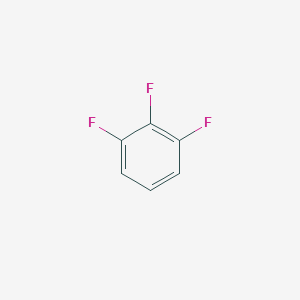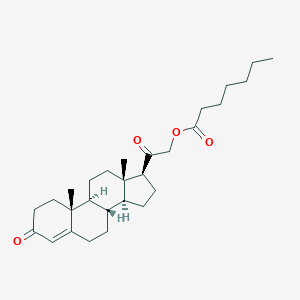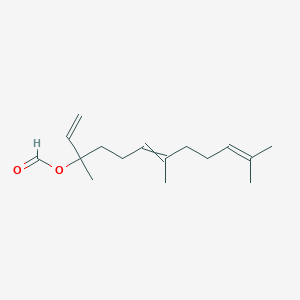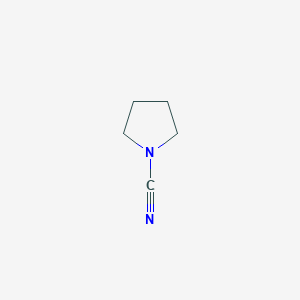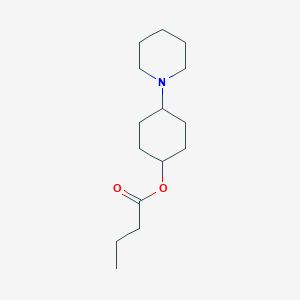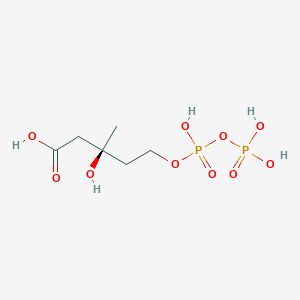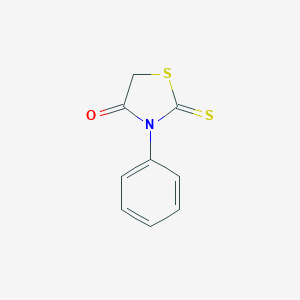![molecular formula C5H4N6O2 B074979 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 1501-47-9](/img/structure/B74979.png)
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a highly reactive molecule that has been found to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. It has also been shown to have an effect on the expression of certain genes, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of biological processes. However, one limitation is its high reactivity, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many possible future directions for research on 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of emerging viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione can be achieved through a variety of methods. One commonly used method is the reaction of 3-aminopyrimidine-2,4,6(1H,3H,5H)-trione with hydrazine hydrate in the presence of a suitable catalyst. Another method involves the reaction of 3-amino-1,2,4-triazine-5,6-dione with cyanogen bromide. Both of these methods have been shown to be effective for the synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione.
Aplicaciones Científicas De Investigación
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and as an anti-viral agent.
Propiedades
Número CAS |
1501-47-9 |
|---|---|
Nombre del producto |
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione |
Fórmula molecular |
C5H4N6O2 |
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
3-amino-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C5H4N6O2/c6-4-7-2-1(10-11-4)3(12)9-5(13)8-2/h(H4,6,7,8,9,11,12,13) |
Clave InChI |
XMMKYOZIGTXQMC-UHFFFAOYSA-N |
SMILES isomérico |
C12=NNC(=NC1=NC(=O)NC2=O)N |
SMILES |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
SMILES canónico |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
Otros números CAS |
1501-47-9 |
Sinónimos |
3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



